molecular formula C13H20N2O2 B064216 tert-Butyl (1-(3-aminophenyl)ethyl)carbamate CAS No. 180079-59-8

tert-Butyl (1-(3-aminophenyl)ethyl)carbamate

Cat. No. B064216
M. Wt: 236.31 g/mol
InChI Key: QZEKBDHFLADZKW-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of tert-butyl carbamate derivatives, such as tert-Butyl 5-amino-4 ((2-(dimethylamino) ethyl) (methyl) amino) -2methoxyphenyl) carbamate, involves multistep processes starting from commercially available precursors. These methods often involve acylation, nucleophilic substitution, and reduction steps, achieving high yields and demonstrating the versatility and efficiency of synthetic strategies for such compounds (Zhao et al., 2017).

Molecular Structure Analysis

The molecular structure and crystallography of tert-butyl carbamate derivatives have been extensively studied. For example, (9-ethyl-9H-carbazol-3-yl)-carbamic acid tert-butyl ester was prepared and characterized, providing insights into its crystal structure which exhibits non-planar conformations and intermolecular hydrogen bonding, stabilizing the crystal packing (Kant et al., 2015).

Chemical Reactions and Properties

Tert-butyl carbamates undergo various chemical reactions, including directed lithiation, allowing for functionalization at specific positions on the molecule. These reactions enable the synthesis of a wide range of substituted products, highlighting the chemical versatility of tert-butyl carbamate derivatives (Smith et al., 2013).

Physical Properties Analysis

The physical properties of tert-butyl carbamates, such as solubility, melting point, and stability, are crucial for their handling and application in synthesis. These properties are influenced by the molecular structure, as detailed crystallographic studies reveal (Kant et al., 2015).

Chemical Properties Analysis

The chemical properties of tert-butyl carbamates, including reactivity with various reagents and under different conditions, are central to their utility in organic synthesis. Studies on silyl carbamates, for instance, explore chemoselective transformations, demonstrating the functional versatility and reactivity of carbamate groups (Sakaitani & Ohfune, 1990).

Scientific Research Applications

Environmental Biodegradation

  • Biodegradation in Soil and Groundwater : Related compounds such as Ethyl tert-butyl ether (ETBE) have been studied for their biodegradation and fate in soil and groundwater. Microorganisms capable of degrading ETBE have been identified, with specific enzymes and genes facilitating this process. This knowledge is crucial for understanding the environmental fate and potential bioremediation strategies for related compounds like tert-Butyl (1-(3-aminophenyl)ethyl)carbamate (Thornton et al., 2020).
  • Degradation Pathways and Microbial Activity : The microbial degradation of similar substances like methyl tert-butyl ether (MTBE) and tert-butyl alcohol (TBA) in subsurface environments has been extensively reviewed. Understanding these pathways provides insights into the biodegradation mechanisms that may apply to tert-Butyl (1-(3-aminophenyl)ethyl)carbamate, potentially aiding in environmental cleanup strategies (Schmidt et al., 2004).

Analytical and Environmental Aspects

  • Analytical Techniques for Compound Detection : Analytical methods have been developed for detecting and quantifying related compounds like ethyl carbamate in various matrices, ranging from ng/L to mg/L. These methods, involving gas chromatography and high-performance liquid chromatography, are vital for monitoring the presence and concentrations of such compounds in the environment or products, potentially applicable to tert-Butyl (1-(3-aminophenyl)ethyl)carbamate (Weber & Sharypov, 2009).
  • Environmental Fate and Behavior : Research on compounds like methyl tert-butyl ether (MTBE) provides insights into their environmental behavior, solubility in water, and resistance to biodegradation. Such studies are crucial for understanding the environmental impact and management strategies for related chemicals (Squillace et al., 1997).

Safety And Hazards

The compound is labeled with the GHS07 pictogram and has a signal word of "Warning" . The hazard statements associated with this compound are H302, H315, H319, and H335 . Precautionary statements include P261, P280, P301+P312, P302+P352, and P305+P351+P338 .

properties

IUPAC Name

tert-butyl N-[1-(3-aminophenyl)ethyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2O2/c1-9(10-6-5-7-11(14)8-10)15-12(16)17-13(2,3)4/h5-9H,14H2,1-4H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZEKBDHFLADZKW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC(=CC=C1)N)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30587632
Record name tert-Butyl [1-(3-aminophenyl)ethyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30587632
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl (1-(3-aminophenyl)ethyl)carbamate

CAS RN

180079-59-8
Record name tert-Butyl [1-(3-aminophenyl)ethyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30587632
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of the N-t-butyloxycarbonyl-3-nitro-α-methylbenzylamine (1.79 g, 6.74 mmol) in dimethylformamide (50 1 mL) was added tin(II) chloride dihydrate (9.12 g, 40.4 mmol) and the reaction was stirred at room temperature for 48 hours. The dimethylformamide was removed under vacuum, residue resuspended in dichloromethane (100 ml), washed with brine (100 mL), filtered through a celite pad, and solvent removed to provide the crude aniline.
Quantity
1.79 g
Type
reactant
Reaction Step One
Quantity
9.12 g
Type
reactant
Reaction Step One
Quantity
1 mL
Type
solvent
Reaction Step One

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